molecular formula C8H10N2O B136893 2-(3-Aminophenyl)acetamide CAS No. 129743-47-1

2-(3-Aminophenyl)acetamide

Cat. No. B136893
M. Wt: 150.18 g/mol
InChI Key: LBWKDTFSPUMSAT-UHFFFAOYSA-N
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Description

“2-(3-Aminophenyl)acetamide” is a chemical compound with the molecular formula C8H10N2O . It has a molecular weight of 150.18 .


Molecular Structure Analysis

The molecular structure of “2-(3-Aminophenyl)acetamide” comprises a 2-aminophenyl and an acetamide group . Detailed structural analysis such as X-ray diffraction (XRD) studies, Energy frame work analysis, and DFT calculations are usually performed to understand the molecular structure .


Chemical Reactions Analysis

The chemical reactivity of “2-(3-Aminophenyl)acetamide” and its derivatives has been studied . These compounds are known to undergo various chemical reactions to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

“2-(3-Aminophenyl)acetamide” is a solid at room temperature . It has a molecular weight of 150.18 . More specific physical and chemical properties were not found in the available resources.

Scientific Research Applications

Environmental Implications and Degradation Pathways

The compound 2-(3-Aminophenyl)acetamide, as a part of the acetaminophen structure, has been studied extensively in the context of environmental science, particularly concerning its degradation pathways and by-products. Advanced Oxidation Processes (AOPs) have been employed to treat acetaminophen in aqueous media, leading to various kinetics, mechanisms, and by-products. Notably, N-(3,4-dihydroxy phenyl)acetamide, a by-product of acetaminophen degradation, was identified as mutagenic. The study emphasized the importance of managing such by-products due to their potential environmental and ecological threats (Qutob et al., 2022).

Water Pollution and Treatment Technologies

In a comprehensive study, the occurrences, toxicities, removal technologies, and transformation pathways of acetaminophen in various environmental compartments were reviewed. This review highlighted the presence of acetaminophen at concerning concentrations in natural water environments and stressed the complexity of its degradation products and intermediates. The study underscored the necessity for advanced tertiary treatment systems in water and wastewater treatment plants to remove toxic metabolites of acetaminophen (Vo et al., 2019).

Adsorptive Removal from Water

Another focus area has been the adsorptive elimination of acetaminophen from water, highlighting recent progress and identifying potential avenues for future work. The study presented a structured report on the findings and emphasized the importance of understanding the mechanisms of acetaminophen uptake and the role of different adsorbents in its removal from water (Igwegbe et al., 2021).

Safety And Hazards

“2-(3-Aminophenyl)acetamide” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The future directions in the research of “2-(3-Aminophenyl)acetamide” and its derivatives could involve designing new derivatives of phenoxy acetamide that could potentially enhance safety and efficacy .

properties

IUPAC Name

2-(3-aminophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWKDTFSPUMSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276064
Record name 2-(3-aminophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminophenyl)acetamide

CAS RN

129743-47-1
Record name 2-(3-aminophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Fuchigami, T Haradahira, N Fujimoto, Y Nojiri… - Bioorganic & medicinal …, 2009 - Elsevier
In this study, we synthesized and evaluated several amino 4-hydroxy-2(1H)-quinolone (4HQ) derivatives as new PET radioligand candidates for the glycine site of the NMDA receptors. …
Number of citations: 19 www.sciencedirect.com
DE Nichols, JM Cassady, PE Persons… - Journal of medicinal …, 1989 - ACS Publications
An evaluation of 6-[2-(di-n-propylamino) ethyl] indole (4), its rigid analogue 7V, jV-di-n-propyl-5, 6, 7, 8-tetrahydro-benz [/] indol-7-amine (5), and some related congeners, for ability to …
Number of citations: 27 pubs.acs.org
H Lebraud - 2015 - theses.ncl.ac.uk
Cyclin-dependent kinase 2 (CDK2) and Nek2 (Never-In-Mitosis A related kinases) are cell-cycle associated serine-threonine kinases that play an important role in the regulation of …
Number of citations: 3 theses.ncl.ac.uk
PE Persons - 1985 - search.proquest.com
The ergot alkaloids are a class of compounds with a broad range of pharmacological activity. One aspect of the pharmacology is their potent dopamine (D-2) activity. Earlier research …
Number of citations: 2 search.proquest.com

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